5,6-Dimethoxy-1,3-benzodioxole

Übersicht

Beschreibung

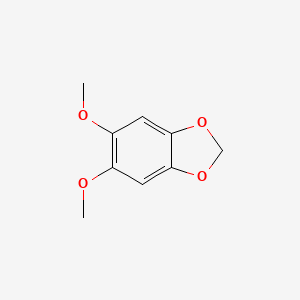

5,6-Dimethoxy-1,3-benzodioxole: is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-benzodioxole, where two methoxy groups are attached to the benzene ring at the 5th and 6th positions. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.

Wirkmechanismus

Target of Action

The primary target of 5,6-Dimethoxy-1,3-benzodioxole is the tubulin protein . Tubulin is a key component of the microtubules in cells, which are involved in cell division and structure .

Mode of Action

This compound interacts with its target, tubulin, by modulating microtubule assembly . This interaction can cause mitotic blockade and cell apoptosis through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound affects the microtubule dynamics in cells, which play important roles in various cellular functions including mitosis . By inhibiting tubulin polymerization, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s interaction with tubulin suggests it is able to penetrate cell membranes to reach its intracellular target .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation. It has been shown to have anticancer activity against various cancer cell lines . Specifically, it causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

5,6-Dimethoxy-1,3-benzodioxole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit cytochrome P450-dependent drug oxidation, which is crucial for drug metabolism . This compound interacts with enzymes such as cytochrome P450, leading to the inhibition of drug metabolism and potentially altering the pharmacokinetics of co-administered drugs . Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to cytochrome P450 enzymes, leading to the inhibition of their activity and subsequent alteration of drug metabolism . This compound also interacts with other biomolecules, such as proteins involved in cell signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound has been found to inhibit the activity of certain enzymes, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and toxic doses of this compound are still being studied to determine its safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This compound can also affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular proteins and accumulate in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and modulate their activity . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

From Sesamol:

Starting Material: Sesamol (3,4-methylenedioxyphenol)

Reagents: Methanol, sulfuric acid

Conditions: Sesamol is reacted with methanol in the presence of sulfuric acid to introduce the methoxy groups at the 5th and 6th positions.

Reaction: [ \text{Sesamol} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{5,6-Dimethoxy-1,3-benzodioxole} ]

-

From Catechol:

Starting Material: Catechol (1,2-dihydroxybenzene)

Reagents: Dimethyl sulfate, sodium hydroxide

Conditions: Catechol is methylated using dimethyl sulfate in the presence of sodium hydroxide to form this compound.

Reaction: [ \text{Catechol} + 2 \text{(CH}_3\text{O)}_2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{this compound} ]

Industrial Production Methods:

Industrial production of this compound typically involves the methylation of catechol or sesamol using large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Oxidation reactions can be carried out under acidic or basic conditions.

Products: Oxidation of 5,6-dimethoxy-1,3-benzodioxole can lead to the formation of corresponding quinones or carboxylic acids.

-

Reduction:

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Reduction reactions are typically carried out in anhydrous solvents.

Products: Reduction can yield the corresponding dihydro derivatives.

-

Substitution:

Reagents: Halogens, alkyl halides

Conditions: Substitution reactions can be carried out under various conditions depending on the desired product.

Products: Halogenated or alkylated derivatives of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substituting Agents: Halogens, alkyl halides

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Vergleich Mit ähnlichen Verbindungen

1,3-Benzodioxole: The parent compound without methoxy groups.

4,5-Dimethoxy-1,3-benzodioxole: A similar compound with methoxy groups at different positions.

6,7-Dimethoxy-1,3-benzodioxole: Another isomer with methoxy groups at the 6th and 7th positions.

Uniqueness:

- The specific positioning of the methoxy groups at the 5th and 6th positions in 5,6-dimethoxy-1,3-benzodioxole imparts unique chemical and physical properties, making it distinct from its isomers and other derivatives.

Biologische Aktivität

5,6-Dimethoxy-1,3-benzodioxole (C9H10O4) is a compound belonging to the benzodioxole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antitumor, antioxidant, and hepatoprotective properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole ring with two methoxy groups at the 5 and 6 positions. This structural configuration is crucial for its biological activities.

Antitumor Activity

Research indicates that compounds containing the 1,3-benzodioxole ring demonstrate significant antitumor properties. For instance, derivatives of 1,3-benzodioxole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 (lung adenocarcinoma) | 12.11 | Induces apoptosis |

| Compound 5 | C6 (rat glioma) | 25.0 | Disrupts mitochondrial membrane potential |

| Compound 10 | MCF-7 (breast cancer) | 47.20 | LDHA inhibition |

These findings suggest that the benzodioxole moiety is essential for inducing apoptosis and inhibiting cancer cell proliferation .

Antioxidant Activity

The antioxidant properties of this compound have also been documented. Studies show that it can scavenge free radicals and reduce oxidative stress markers in various biological systems. The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant capacity .

Hepatoprotective Effects

This compound has shown promise in hepatoprotection , particularly in conditions like hepatitis and liver cirrhosis. A study involving patients with liver diseases demonstrated that treatment with related compounds led to significant reductions in serum liver enzymes (SGOT and SGPT), indicating improved liver function .

Clinical Study Results

| Condition | Treatment Duration | SGOT Reduction (%) | SGPT Reduction (%) |

|---|---|---|---|

| Acute Hepatitis | 4 weeks | Significant (P<0.05) | Significant (P<0.05) |

| Chronic Hepatitis | 4 weeks | Significant (P<0.038) | Not significant (P=0.096) |

| Liver Cirrhosis | 4 weeks | Slow reduction | Slow reduction |

These results suggest that compounds derived from or related to this compound can effectively mitigate liver damage .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Compounds like compound 5 have been shown to increase early and late apoptosis in cancer cells.

- Enzyme Inhibition : The compound's ability to inhibit lactate dehydrogenase (LDHA) is significant for its anticancer effects.

- Oxidative Stress Modulation : The antioxidant activity helps protect cells from oxidative damage, contributing to its hepatoprotective effects .

Eigenschaften

IUPAC Name |

5,6-dimethoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVVSOXKFUQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185918 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-12-8 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the basicity of 5,6-Dimethoxy-1,3-benzodioxole derivatives?

A1: While the research doesn't directly investigate this compound itself, it does shed light on the basicity of a closely related compound, 4-amino-5,6-dimethoxy-1,3-benzodioxole. The study found that this particular amino derivative exhibited the weakest basicity among all the amino-1,3-benzodioxoles examined. This suggests that the presence of the 5,6-dimethoxy substituents on the benzodioxole ring might have an electron-withdrawing effect, reducing the electron density on the amino group and consequently decreasing its basicity.

Q2: How does the acidity of this compound-4-carboxylic acid compare to other similar compounds?

A2: The research directly addresses this by comparing the pKa values of various 1,3-benzodioxolecarboxylic acids. Interestingly, this compound-4-carboxylic acid was found to be the strongest acid within the series studied. While the study doesn't delve into the specific reasons for this increased acidity, it suggests that the positioning of the methoxy groups on the aromatic ring likely influences the electron density distribution, making it easier to deprotonate the carboxylic acid group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.